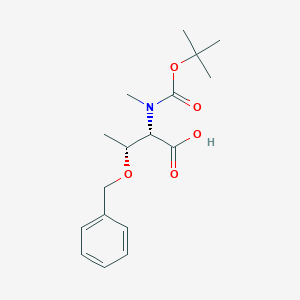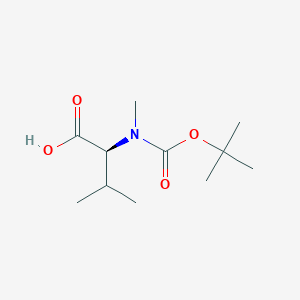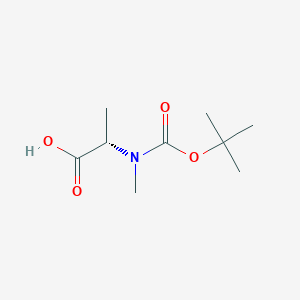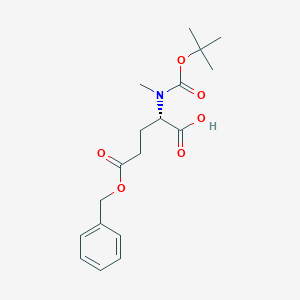
Boc-Trp-OSu
Übersicht
Beschreibung
tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate: , commonly known as Boc-Trp-OSu, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. The compound is characterized by its molecular formula C20H23N3O6 and a molecular weight of 401.42 g/mol .
Wissenschaftliche Forschungsanwendungen
Boc-Trp-OSu is extensively used in peptide synthesis due to its ability to protect the amino group of tryptophan. This protection is crucial in multi-step synthesis processes where selective deprotection is required. The compound is also used in the synthesis of peptide-based drugs and biomolecules .
In biological research , this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based inhibitors and therapeutics . In the pharmaceutical industry , this compound is used in the synthesis of peptide vaccines and diagnostic agents .
Wirkmechanismus
Target of Action
Boc-Trp-OSu, also known as Nα-Boc-L-tryptophan hydroxysuccinimide ester, is a specialty compound used in proteomics research Given its structure and use in peptide synthesis , it’s likely that it interacts with amino acids or proteins in the body.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. As a derivative of the amino acid tryptophan, it may interact with proteins or other biological molecules in the body. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis, which can be removed under acidic conditions . The OSu group (hydroxysuccinimide ester) is a good leaving group that can facilitate the coupling of the amino acid to another molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Furthermore, its efficacy and action could be influenced by the pH of the environment, given that the Boc group can be removed under acidic conditions .
Biochemische Analyse
Biochemical Properties
Boc-Trp-OSu plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions . It is stable towards most nucleophiles and bases .
Cellular Effects
Given its role in proteomics research, it may influence cell function by participating in the synthesis of proteins and peptides .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with a base and the anhydride Boc2O to form Boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions .
Temporal Effects in Laboratory Settings
This compound is a stable compound that is typically stored at -20°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Metabolic Pathways
This compound is involved in the synthesis of proteins and peptides, a crucial metabolic pathway in cells
Transport and Distribution
Given its role in proteomics research, it may be transported to sites of protein and peptide synthesis within the cell .
Subcellular Localization
Given its role in proteomics research, it may be localized to sites of protein and peptide synthesis within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-Trp-OSu is synthesized by reacting tert-butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Trp-OSu primarily undergoes nucleophilic substitution reactions . The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, making it an excellent leaving group. This property is exploited in peptide synthesis, where this compound reacts with amino groups to form peptide bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, amino acids
Solvents: Dichloromethane, dimethylformamide (DMF)
Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Conditions: Room temperature, inert atmosphere
Major Products: The primary product of reactions involving this compound is the Boc-protected peptide . The Boc group can be removed under acidic conditions to yield the free peptide .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Trp-OSu)
- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Phe-OSu)
- tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-His-OSu)
Uniqueness: this compound is unique due to the presence of the indole ring in its structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of tryptophan-containing peptides and proteins . The indole ring also contributes to the compound’s ability to participate in aromatic interactions , which are important in protein folding and stability .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXMXQYRHNIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-11-8 | |
| Record name | NSC164059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















